5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
The compound “5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” has a CAS Number of 2137900-93-5 . It has a molecular weight of 281.31 . The IUPAC name for this compound is 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Reactivity
The compound 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is part of a broader class of compounds explored for their synthetic routes and chemical reactivity. A relevant study involves the synthesis of new 2H,4H-benzopyrano[3,4-b]yridine-1,3,5-trione derivatives via carbon suboxide. This process includes the preparation of N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives by reacting coumarin-3-carboxylic acids with diphenylphosphorylazide, followed by hydrolysis and further reaction with carbon suboxide in the presence of a Lewis acid (Bonsignore & Loy, 1998).
Another study focused on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, showing the acylation of the amino group in the presence of carboxylic acids chlorides, leading to the formation of corresponding amides. This demonstrates the potential for functional group modifications and the synthesis of diverse derivatives (Mironovich & Shcherbinin, 2014).
Heterocyclic Substitution
The compound is also related to research on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids from L-aspartic acid using the alkynyl ketone functionality. This work illustrates the versatility of such compounds in generating diverse heterocyclic structures, including pyridines, pyrazolines, isoxazoles, and triazoles, with potential applications in medicinal chemistry (Adlington et al., 2000).
Combinatorial Chemistry
In the realm of combinatorial chemistry, a library of fused pyridine-4-carboxylic acids, including structures related to the compound , was generated via Combes-type reaction. This method showcases the compound's potential as a building block in the synthesis of complex molecular libraries for drug discovery and other applications (Volochnyuk et al., 2010).
Condensation Reactions
Research on condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) highlights the compound's relevance in facilitating the acylation of a wide range of non-nucleophilic nitrogen compounds. This demonstrates the compound's utility in synthetic organic chemistry for creating diverse chemical entities (Umehara, Ueda, & Tokuyama, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-8-4-5-16-10(6-8)9(7-14-16)11(17)18/h7-8H,4-6H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKTGNHTHJVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=C(C=N2)C(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137900-93-5 |
Source
|
Record name | 5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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